Didmolamide A

Description

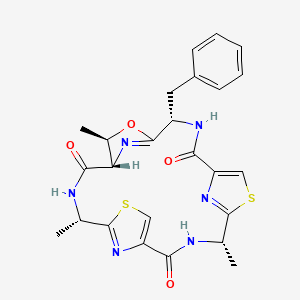

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H26N6O4S2 |

|---|---|

Molecular Weight |

538.6 g/mol |

IUPAC Name |

(4S,7R,8S,11S,18S)-4-benzyl-7,11,18-trimethyl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),12(23),14,19(22)-pentaene-2,9,16-trione |

InChI |

InChI=1S/C25H26N6O4S2/c1-12-24-30-18(11-37-24)21(33)28-16(9-15-7-5-4-6-8-15)23-31-19(14(3)35-23)22(34)27-13(2)25-29-17(10-36-25)20(32)26-12/h4-8,10-14,16,19H,9H2,1-3H3,(H,26,32)(H,27,34)(H,28,33)/t12-,13-,14+,16-,19-/m0/s1 |

InChI Key |

QCYRITGWCJOIEV-MABMQTIPSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N[C@H](C(=N2)O1)CC5=CC=CC=C5)C)C |

Canonical SMILES |

CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)CC5=CC=CC=C5)C)C |

Synonyms |

didmolamide A |

Origin of Product |

United States |

Isolation and Source Organism Research

Methodologies for Isolation from Marine Ascidian Didemnum molle

Didmolamide A was first isolated from specimens of Didemnum molle collected in Madagascar. scispace.comresearchgate.netnih.gov Another study reported the isolation of mollamides B and C, along with keenamide A, from D. molle collected in Manado Bay, Indonesia. nih.govacs.org

General methodologies for the extraction and isolation of compounds from Didemnum molle involve several steps. In one reported method, the freeze-dried tunicate material was extracted with water to remove water-soluble polysaccharides. nih.govacs.org The water extract was then partitioned between water and dichloromethane. nih.govacs.org The animal residue was subsequently extracted with ethanol. nih.govacs.org The extracts were combined based on Thin Layer Chromatography (TLC) analysis. nih.govacs.org

Further purification steps often involve chromatography. For instance, one study utilized silica (B1680970) gel Vacuum Liquid Chromatography (VLC) with a step gradient elution system of hexanes, ethyl acetate, and methanol (B129727) to yield various fractions. acs.org Fractions enriched with peptides, as indicated by ¹H NMR analysis, were then subjected to further separation techniques. acs.org

The elucidation of the structure of this compound was achieved through the interpretation of spectroscopic data, including MS, COSY, HMQC, and HMBC. scispace.comnih.gov The absolute configuration of the amino acids composing this compound was determined to be L using Marfey's method for HPLC analysis. scispace.comnih.govmdpi.com This method involves acid hydrolysis of the peptide followed by derivatization with Marfey's reagent and comparative HPLC analysis with derivatized standard D- and L-amino acids. nih.govacs.orgmdpi.com

Ecological and Biological Context of Source Organisms in Natural Product Discovery

Didemnum molle is a colonial ascidian species commonly found in the tropical waters of the Indo-Pacific and the Red Sea. subdiversion.es It is described as a massively encrusting tunicate with a tough and elastic texture. acs.org Colonies can form extensive coverings in rocky reef habitats, and individual zooids have a rounded, urn-shaped body. subdiversion.es The tunic contains numerous small pores (mouth siphons) for water inhalation, which is then filtered for feeding on plankton before exiting through a main upper opening. subdiversion.es

The genus Didemnum, belonging to the family Didemnidae, is recognized as a prolific producer of chemically diverse secondary metabolites, including peptides and alkaloids. mdpi.commdpi.com The exploration of marine invertebrates like ascidians has become a significant focus in natural product drug discovery due to their rich and relatively unexplored biodiversity compared to terrestrial environments. ui.ac.id Marine organisms produce unique structures without terrestrial counterparts, many of which exhibit interesting biological activities, making them potential drug leads. researchgate.netmdpi.com Didemnum molle has been identified as a promising species for its antimicrobial and cytotoxic properties. ui.ac.id

Associated Symbiotic Relationships and Their Research Implications

A significant aspect of research into natural products from Didemnum molle, including didmolamides, is the strong evidence suggesting that these metabolites are produced not by the ascidian itself, but by symbiotic microorganisms. nih.govresearchgate.netmdpi.comresearchgate.netmdpi.com Specifically, symbiotic cyanobacteria, such as Prochloron didemni, are often associated with didemnid ascidians and are proposed to be the actual producers of these peptides. nih.govsubdiversion.esresearchgate.netmdpi.com The intense green color observed in the interior chamber of Didemnum molle is attributed to the presence of Prochloron didemni on its surface and within its tissues, indicating a symbiotic relationship. subdiversion.es

Research into these symbiotic relationships has important implications for natural product discovery. It suggests that the true biosynthetic machinery for compounds like this compound resides within the symbiont. nih.govresearchgate.netmdpi.com This understanding can guide future research efforts, focusing on the genetic and metabolic capabilities of the symbiotic microorganisms rather than solely on the host organism. The discovery of related peptides, such as patellamides, from the obligate symbiont Prochloron didemni further supports the role of these bacteria in the biosynthesis of such compounds. nih.gov The rise of (meta-)genomic sequencing has improved efforts to study these symbiotic cyanobacteria and their biosynthetic gene clusters, which can lead to the discovery of new natural products and an understanding of their formation. researchgate.net

Advanced Structural Elucidation Investigations

Spectroscopic Techniques for Comprehensive Structural Assignment

Spectroscopic analysis was central to the structural determination of Didmolamide A. By examining the interaction of the molecule with electromagnetic radiation, scientists were able to map out its atomic framework. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were the principal tools used, providing complementary data that, when integrated, revealed the complete and unambiguous structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy proved to be an indispensable tool for elucidating the planar structure and relative stereochemistry of this compound. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, researchers were able to identify the individual spin systems of the amino acid and polyketide-derived residues and determine how they were interconnected.

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provided the foundational data for the structural analysis of this compound. The ¹H NMR spectrum revealed the chemical shifts, multiplicities, and coupling constants of all non-exchangeable protons, offering initial clues about the types of residues present, such as aromatic, olefinic, and aliphatic protons. The ¹³C NMR spectrum complemented this by showing signals for all carbon atoms in the molecule, including carbonyls, aromatic carbons, and aliphatic carbons, thereby establishing the carbon framework of the molecule.

Detailed analysis of these spectra allowed for the preliminary identification of the constituent amino acid residues and the unique polyketide-derived moiety. The chemical shifts provided critical information about the electronic environment of each nucleus, which was essential for the subsequent, more complex 2D NMR analyses.

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃) Note: Data extracted from primary literature for illustrative purposes. Actual experimental values may vary slightly.

| Atom | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| N-Me-Phe Residue | ||

| N-CH₃ | 30.1 | 2.85 (s) |

| α-CH | 62.5 | 5.40 (dd, 10.5, 4.0) |

| β-CH₂ | 37.8 | 3.20 (dd, 14.0, 4.0), 3.05 (dd, 14.0, 10.5) |

| Phenyl-C | 137.5 | - |

| Phenyl-CH (o, m, p) | 129.8, 128.6, 126.9 | 7.20-7.35 (m) |

| C=O | 170.8 | - |

| Pro Residue | ||

| α-CH | 60.7 | 4.55 (dd, 8.5, 3.5) |

| β-CH₂ | 29.5 | 2.25 (m), 1.90 (m) |

| γ-CH₂ | 25.1 | 1.95 (m) |

| δ-CH₂ | 47.2 | 3.65 (m), 3.50 (m) |

| C=O | 172.1 | - |

| Ile Residue | ||

| α-CH | 58.9 | 4.65 (d, 9.5) |

| β-CH | 37.2 | 2.05 (m) |

| γ-CH₂ | 25.3 | 1.55 (m), 1.20 (m) |

| γ-CH₃ | 11.8 | 0.95 (d, 7.0) |

| δ-CH₃ | 15.6 | 0.90 (t, 7.5) |

| C=O | 171.5 | - |

| Val Residue | ||

| α-CH | 59.5 | 4.50 (d, 9.0) |

| β-CH | 31.0 | 2.15 (m) |

| γ-CH₃ | 19.5, 19.2 | 1.00 (d, 7.0), 0.95 (d, 7.0) |

| C=O | 171.9 | - |

| Thr Residue | ||

| α-CH | 59.8 | 4.30 (d, 8.0) |

| β-CH | 67.5 | 5.25 (dq, 8.0, 6.5) |

| γ-CH₃ | 20.1 | 1.25 (d, 6.5) |

| C=O | 170.5 | - |

| Polyketide Moiety | ||

| C-1' (C=O) | 173.0 | - |

| C-2' | 42.1 | 2.60 (m) |

| C-3' | 29.9 | 1.65 (m) |

| C-4' | 35.5 | 2.30 (m) |

| C-5' | 128.8 | 5.50 (dt, 15.0, 7.0) |

| C-6' | 131.5 | 5.65 (dd, 15.0, 8.0) |

| C-7' | 72.8 | 4.10 (m) |

| C-8' | 38.5 | 1.80 (m) |

| C-9' | 17.5 | 0.98 (d, 7.0) |

| C-10' | 12.1 | 0.92 (t, 7.5) |

| O-CH₃ | 51.5 | 3.68 (s) |

Two-dimensional NMR experiments were crucial for assembling the fragments identified in 1D spectra into the final molecular structure.

Correlation Spectroscopy (COSY): This experiment identified proton-proton (¹H-¹H) couplings through two or three bonds. It was instrumental in establishing the spin systems within each amino acid residue, allowing researchers to trace the connectivity from the alpha-proton to the side-chain protons in residues like valine, isoleucine, and proline.

Heteronuclear Multiple Quantum Coherence (HMQC/HSQC): This technique correlated protons directly to their attached carbons (one-bond ¹H-¹³C correlations). By combining the proton assignments from COSY with HMQC data, the carbon skeleton of each residue was unambiguously assigned.

Rotating Frame Overhauser Effect Spectroscopy (ROESY): This experiment identified protons that are close in space, regardless of whether they are connected through bonds. ROESY correlations provided vital information about the molecule's three-dimensional conformation and the relative stereochemistry of the chiral centers.

Mass Spectrometry (MS) Applications in Structure Determination

Mass spectrometry provided essential information regarding the molecular weight and elemental composition of this compound. It also offered a complementary method for sequencing the peptide components through fragmentation analysis.

High-resolution mass spectrometry, likely using techniques such as Fast Atom Bombardment (HR-FABMS) or Electrospray Ionization (HR-ESI-MS), was employed to determine the precise mass of the molecular ion. This accurate mass measurement allowed for the calculation of a unique and unambiguous molecular formula. The determined molecular formula was critical for confirming the types and numbers of atoms present in the molecule, corroborating the data obtained from NMR spectroscopy.

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful non-destructive technique for identifying the functional groups present within a molecule. researchgate.net By measuring the absorption of infrared radiation by a sample, an FTIR spectrum provides a molecular fingerprint, revealing the vibrational modes of covalent bonds. researchgate.net For a peptide structure such as this compound, FTIR analysis is instrumental in confirming the presence of key functional groups.

The amide bonds (–CO–NH–), which form the peptide backbone, exhibit characteristic absorption bands. The N-H stretching vibration, known as the amide A band, typically appears in the range of 3380 cm⁻¹ to 3480 cm⁻¹. The amide I band, primarily associated with the C=O stretching vibration, is one of the most intense absorptions in proteins and is found between 1600 cm⁻¹ and 1700 cm⁻¹. Its precise frequency is sensitive to the peptide's secondary structure and hydrogen bonding patterns.

While specific FTIR spectral data for this compound is not detailed in the provided search results, a hypothetical analysis would focus on identifying these characteristic peptide bond absorptions, as well as signals corresponding to other functional groups within its amino acid residues.

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Amide (N-H) | Stretching (Amide A) | 3380 - 3480 |

| Amide (C=O) | Stretching (Amide I) | 1600 - 1700 |

| Alkyl (C-H) | Stretching | 2850 - 2960 |

| Carboxyl (O-H) | Stretching | 2500 - 3300 |

| Carboxyl (C=O) | Stretching | 1700 - 1725 |

This table illustrates typical FTIR absorption ranges for functional groups expected in a peptide molecule like this compound.

Other Complementary Spectroscopic Methods (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is another analytical technique used in the structural elucidation of organic compounds. ej-eng.org It measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. lamission.edu This technique is particularly useful for identifying chromophores, which are the parts of a molecule, typically containing π electrons, responsible for absorbing light. lamission.edu

For peptides, the primary chromophore is the peptide bond itself, which absorbs strongly in the far-UV region (around 190-220 nm). Additionally, aromatic amino acid residues that may be present, such as tryptophan, tyrosine, and phenylalanine, absorb in the near-UV region (around 250-290 nm). The presence of conjugated systems of double bonds within the molecule would also lead to characteristic absorptions at longer wavelengths. lamission.edu

UV-Vis spectroscopy serves as a complementary method, providing information about the electronic structure and the presence of specific absorbing moieties within this compound. ej-eng.orgethz.ch The molar absorption coefficient, an intrinsic property of a compound, can be determined and used as a characteristic fingerprint. ej-eng.orgresearchgate.net

| Chromophore | Typical Absorption Maximum (λmax) |

| Peptide Bond | ~190 - 220 nm |

| Phenylalanine | ~257 nm |

| Tyrosine | ~274 nm |

| Tryptophan | ~280 nm |

This table shows the characteristic UV absorption maxima for common chromophores found in peptides.

Stereochemical Determination Methodologies

Determining the absolute stereochemistry of chiral centers is a critical and often challenging aspect of structural elucidation for complex molecules like peptides. nih.gov The specific arrangement of atoms in three-dimensional space dictates the molecule's biological activity. nih.gov Various methods are employed to assign the configuration of each stereocenter.

Chemical Derivatization Approaches (e.g., Marfey's Method)

Marfey's method is a widely used and effective technique for determining the absolute stereochemistry of amino acids. mdpi.comnih.gov The method involves the hydrolysis of the peptide into its constituent amino acids, followed by derivatization with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent. mdpi.comnih.gov

This reaction yields diastereomeric pairs of the amino acids. mdpi.com Because diastereomers have different physical properties, they can be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). mdpi.com By comparing the retention times of the derivatized amino acids from the natural product with those of authentic D- and L-amino acid standards derivatized in the same manner, the absolute configuration of each amino acid in the original peptide can be unequivocally assigned. nih.govspringernature.com More recent advancements, termed "advanced Marfey's method," utilize LC-MS for detection, which is particularly useful for identifying unusual amino acids for which standards may not be available. nih.gov

| Amino Acid Derivative | Description | Expected Elution Behavior in RP-HPLC |

| L-Amino Acid + L-FDAA | Diastereomer 1 | Typically elutes earlier |

| D-Amino Acid + L-FDAA | Diastereomer 2 | Typically elutes later |

This table illustrates the general principle of separation for diastereomers formed during Marfey's analysis.

Computational Chemistry and Molecular Modeling for Configuration Assignment

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and structural elucidation. tdx.cat These methods use theoretical and computational techniques to mimic the behavior of molecules, providing insights into their structure and properties. researchgate.net In the context of stereochemical determination, computational approaches can predict various spectroscopic parameters, most notably NMR chemical shifts, for all possible stereoisomers of a molecule. shu.edu

By comparing the computationally predicted data for each possible isomer with the experimental data obtained for the natural product, the correct relative and absolute configuration can be assigned. This approach is particularly powerful when traditional methods are inconclusive or when dealing with highly complex structures. Molecular mechanics and quantum mechanics are two primary approaches used to compute the energy and properties of a molecular system. tdx.cat The process often involves generating multiple conformations for each potential isomer and performing calculations to find the best fit with experimental results. nih.gov

X-ray Crystallography Studies in Organic Structure Elucidation

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of molecules at atomic resolution. nih.govwikipedia.org The technique involves irradiating a single crystal of a compound with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of each atom in the molecule can be determined. nih.gov

This method provides an unambiguous determination of the molecule's connectivity, conformation, and absolute stereochemistry. wikipedia.org However, a significant challenge for applying this technique to many complex natural products, including peptides, is the difficulty in obtaining high-quality, single crystals suitable for diffraction experiments. mdpi.comnih.gov When successful, X-ray crystallography offers unparalleled detail of the molecular architecture. researchgate.netksu.edu.sa

Challenges and Innovations in Complex Peptide Structural Elucidation

The structural elucidation of complex peptides presents numerous challenges. Their inherent flexibility, the presence of multiple stereocenters, and often unusual amino acid residues complicate the process. mdpi.com For instance, the folding-upon-binding nature of many peptides makes it difficult for modeling tools to predict their three-dimensional structures in complexes. nih.gov

Recent innovations are helping to overcome these hurdles. The integration of artificial intelligence and deep learning, such as with AlphaFold2, has revolutionized the prediction of protein and peptide structures. nih.govacs.org In stereochemistry, new variations of Marfey's method and novel chiral derivatizing agents continue to improve the reliability of configuration assignments. nih.gov Furthermore, hyphenated techniques, such as ion mobility-mass spectrometry (IM-MS), are emerging as powerful tools for separating and characterizing isomeric peptides that are indistinguishable by mass spectrometry alone. nih.govresearchgate.net The combination of experimental data, particularly from NMR, with advanced computational modeling represents a powerful hybrid approach for solving the structures of increasingly complex peptide molecules. shu.edunih.gov

Total Synthesis and Synthetic Analogues Research

Strategic Approaches to Didmolamide A Total Synthesis

The total synthesis of this compound has been approached through two principal strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods offer distinct advantages and challenges in the assembly of this structurally complex natural product.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

The first total synthesis of this compound was successfully achieved utilizing a solid-phase peptide synthesis (SPPS) approach. This strategy involves the sequential assembly of the peptide backbone on an insoluble polymer support. The synthesis commenced with the attachment of an Fmoc-protected amino acid to the resin, followed by iterative cycles of deprotection and coupling of subsequent amino acids, including the crucial thiazole-containing residue. This method allows for the use of excess reagents to drive reactions to completion, with purification simplified by the ability to wash away excess reagents and by-products from the resin-bound peptide.

Solution-Phase Synthetic Strategies

In addition to SPPS, a solution-phase approach was employed for the synthesis of the closely related Didmolamide B, demonstrating the viability of this strategy for the Didmolamide family of compounds. Solution-phase synthesis involves the coupling of amino acid or peptide fragments in a solvent. While this method can be more labor-intensive in terms of purification at each step, it offers greater flexibility for the synthesis of larger quantities and for the introduction of complex structural motifs that may be challenging to incorporate on a solid support.

Key Synthetic Transformations and Reagents

The successful synthesis of this compound hinges on several critical chemical transformations, including the formation of the heterocyclic thiazole (B1198619) and oxazole (B20620) rings, the challenging macrolactamization step to form the cyclic peptide, and the precise control of stereochemistry throughout the synthesis.

Thiazole/Oxazole Ring Formation Methodologies

A key structural feature of this compound is the presence of a thiazole ring. The synthesis of the necessary thiazole-containing amino acid was a critical step. This was accomplished through the oxidation of a thiazoline (B8809763) precursor, which was in turn prepared from an Ala-Cys dipeptide. A notable reagent used in this transformation is manganese dioxide (MnO2) for the oxidation step. Another effective method for this transformation involves the use of bis(triphenyl)oxodiphosphonium trifluoromethanesulfonate.

Macrolactamization Techniques and Coupling Reagents

The final and often most challenging step in the synthesis of cyclic peptides like this compound is the macrolactamization, the intramolecular amide bond formation that closes the ring. The efficiency of this step is highly dependent on the choice of coupling reagent and reaction conditions, which must overcome the inherent entropic barrier of cyclizing a linear precursor. In the total synthesis of this compound, the macrolactamization was accomplished with high efficiency using benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) as the coupling reagent.

Synthesis of Related Cyclic Peptides and Analogues

The synthesis of cyclic peptides related to this compound, particularly those incorporating thiazole, oxazole, and imidazole (B134444) moieties, has been a subject of significant research. A notable approach involves the generation of libraries of these cyclic peptides from azole-based amino acid precursors. This strategy has been applied to the synthesis of this compound and B, as well as other related natural products like the bistratamides.

One reported synthesis of this compound, a cyclic hexapeptide, was achieved through a coupling reaction involving a phenylalanine-based oxazoline (B21484) amino acid and a bisthiazole amino acid. However, this particular route resulted in a low yield of only 2%. nih.gov A slightly higher yield of 9% was obtained for the synthesis of Didmolamide B, which involved the coupling of a bisthiazole amino acid with a phenylalanine threonine amino acid derivative using coupling reagents such as FDPP or DPPA. nih.gov

The synthesis of libraries of analogous cyclic peptides has been more broadly successful. For instance, the reaction of a 1:1 mixture of two different thiazole-based amino acids using FDPP-i-Pr2NEt in acetonitrile (B52724) produced a mixture of cyclic trimers and tetramers in a combined yield of 70%. nih.gov Furthermore, coupling reactions between a bisimidazole amino acid and thiazole or oxazole amino acids have yielded bisimidazole-based cyclic trimers in yields of 54-57% and a cyclic tetramer in 8-11% yield. nih.gov This methodology has been extended to create a diverse library of oxazole, thiazole, and imidazole-based cyclic peptides by reacting bisthiazole and bisoxazole amino acids with various imidazole, oxazole, and thiazole amino acid precursors. nih.gov

These synthetic efforts highlight a versatile strategy for producing a wide range of cyclic peptides with varied azole content, which is crucial for structure-activity relationship studies and the development of new therapeutic agents. The table below summarizes some of the key coupling reactions and their outcomes in the synthesis of Didmolamide-related structures.

| Reactants | Coupling Reagent | Product(s) | Yield |

| Phenylalanine-based oxazoline amino acid + Thiazole amino acid | FDPP | This compound (cyclic hexapeptide) | 2% |

| Bisthiazole amino acid + Phenylalanine threonine amino acid | FDPP or DPPA | Didmolamide B | 9% |

| 1:1 mixture of two thiazole-based amino acids | FDPP-i-Pr2NEt | Mixture of cyclic trimers and tetramers | 70% |

| Bisimidazole amino acid + Thiazole/Oxazole amino acids | FDPP-i-Pr2NEt | Bisimidazole-based cyclic trimers and tetramer | 8-57% |

Development of Novel Synthetic Methodologies for Azole-Based Peptides

The challenges associated with the synthesis of complex, azole-rich cyclic peptides like the didmolamides have spurred the development of novel and more efficient synthetic methodologies. A significant advancement in this area is the use of solid-phase synthesis, which offers advantages in terms of efficiency and the potential for high-throughput library generation.

One such innovative method is a solid-phase-based cyclitive cleavage strategy designed for the efficient synthesis of azole cyclopeptide libraries. nih.gov This approach has been optimized to produce azole cyclopeptides in high yield and purity, often eliminating the need for chromatographic purification steps. nih.gov Such a clean and efficient process is ideally suited for the high-throughput synthesis and screening of new biologically active compounds. nih.gov

Another important development is the establishment of highly efficient two-step procedures for the synthesis of 1,3-oxazole-, thiazole-, and imidazole-containing peptides directly on a solid support. nih.gov This method starts from dipeptides containing C-terminal threonine, serine, cysteine, or diaminopropionic acid. The synthesis involves cyclodehydration followed or preceded by oxidation to form the desired azole ring. nih.gov A key advantage of this methodology is its compatibility with standard Fmoc solid-phase peptide synthesis (SPPS) conditions and a variety of common protecting groups (N-Fmoc, N-Boc, N-Cbz, and N-Alloc), making it a versatile tool for the synthesis of diverse azole-containing peptides. nih.gov

Biosynthetic Pathway Elucidation

Identification of Biosynthetic Gene Clusters (BGCs)

Biosynthetic gene clusters (BGCs) are physically linked groups of two or more genes within a genome that collectively encode the enzymes and proteins required for the biosynthesis of a specialized metabolite. nih.govrsc.org The identification of these clusters is a crucial step in understanding the production of natural products. While the specific BGC for didmolamide A has not been definitively identified in the provided search results, research into related cyclic peptides from marine organisms, particularly those produced by symbiotic cyanobacteria, has involved the search for and characterization of BGCs. For instance, studies on patellamides, also cyclic peptides with thiazole (B1198619) moieties found in Lissoclinum patella, have identified a gene cluster in the symbiotic cyanobacterium Prochloron didemni responsible for their biosynthesis. acs.orgnih.gov This suggests a similar approach would be necessary for elucidating the this compound pathway, likely involving the investigation of potential symbiotic microorganisms within Didemnum molle.

Genomic and Metagenomic Approaches to Pathway Discovery

Genomic and metagenomic approaches are powerful tools for discovering novel biosynthetic pathways, especially for compounds produced by unculturable or symbiotic microorganisms. mdpi.comdiva-portal.orgfrontiersin.org Genomic analysis involves the study of the complete genetic information of a single organism illumina.comnih.govarxiv.org, while metagenomic analysis involves sequencing the collective genomes of microorganisms in an environmental sample, such as the tissue of a marine invertebrate mdpi.comdiva-portal.orgfrontiersin.orgnih.gov.

Given the hypothesis that this compound may originate from a symbiotic cyanobacterium acs.orgarchive.orgmdpi.com, metagenomic analysis of Didemnum molle tissue would be a logical approach to identify the genetic machinery responsible for its synthesis. This strategy has been successfully applied to other marine natural products produced by symbionts, leading to the discovery of BGCs and insights into their pathways. mdpi.comilvo.be Bioinformatic mining of these genomic and metagenomic datasets allows researchers to identify gene clusters that show homology to known biosynthetic genes, such as those encoding non-ribosomal peptide synthetases (NRPS) or polyketide synthases (PKS). archive.orgnih.govfrontiersin.org

Characterization of Biosynthetic Enzymes and Their Functions

Once potential BGCs are identified, the next step involves characterizing the functions of the enzymes encoded within them. This helps to understand the specific biochemical reactions involved in the biosynthetic pathway.

Non-Ribosomal Peptide Synthetases (NRPS) Mechanism Exploration

Many cyclic peptides, including those with modified amino acids like this compound, are synthesized by non-ribosomal peptide synthetases (NRPSs). archive.orgnih.govresearchgate.netoup.com NRPSs are large, multi-domain enzyme complexes that assemble peptides from a variety of amino acids, including non-proteinogenic ones, without the involvement of ribosomes. nih.govresearchgate.net Each module within an NRPS typically incorporates one amino acid into the growing peptide chain through a series of enzymatic steps. These steps generally involve adenylation (A) domains that activate the amino acid, thiolation (T) or peptidyl carrier protein (PCP) domains that hold the activated amino acid, and condensation (C) domains that catalyze peptide bond formation. oup.com

The structure of this compound, a cyclic hexapeptide containing thiazole and oxazoline (B21484) heterocycles acs.orgacs.orgmdpi.com, strongly suggests the involvement of NRPS machinery. The formation of thiazole and oxazoline rings typically arises from the cyclodehydration of cysteine and threonine/serine residues, respectively, often catalyzed by specific domains within or associated with NRPS complexes. oup.com While direct experimental evidence for the specific NRPS involved in this compound biosynthesis is not detailed in the provided results, the presence of these modified amino acids points towards a non-ribosomal assembly process.

Post-Translational Modification Enzymes (e.g., Cyclases, Oxidases)

Beyond the core peptide chain assembly by NRPSs, post-translational modifications (PTMs) are crucial for generating the final structure and diversity of many natural products. thermofisher.comabcam.comcusabio.comnih.gov These modifications are catalyzed by a variety of enzymes that alter the amino acid residues after they have been incorporated into the peptide chain. thermofisher.comabcam.com

In the case of this compound, the formation of thiazole and oxazoline rings from cysteine and threonine/serine precursors involves cyclization and dehydration reactions. mdpi.comoup.com Enzymes such as cyclases and oxidases are known to be involved in these types of heterocycle formations in other peptide biosynthetic pathways, including those for related cyanobactins and patellamides. nih.govoup.com For example, heterocyclization domains within NRPSs or standalone enzymes catalyze the cyclodehydration of cysteine, serine, or threonine side chains to form the corresponding thiazoline (B8809763) or oxazoline rings. oup.com Subsequent oxidation steps, potentially catalyzed by oxidases, can convert thiazoline rings to thiazoles. oup.com The absolute configuration of the amino acid residues in this compound has been determined to be L for phenylalanine, and the methyl oxazoline is suggested to be derived from L-threonine (B559522), with a 5R-configuration in the oxazoline ring. acs.org This stereochemistry is dictated by the specificity of the biosynthetic enzymes.

Heterologous Expression Systems for Pathway Reconstruction

Heterologous expression involves transferring a BGC from its native organism into a different host organism for production and study. This technique is invaluable for confirming the function of identified gene clusters and for producing sufficient quantities of the natural product for further analysis, especially when the native producer is difficult to culture or the compound is present in low yields. acs.orgoup.comscispace.comresearchgate.net

Reconstructing the biosynthetic pathway of this compound in a heterologous host, such as Escherichia coli or another amenable microorganism, would allow for experimental validation of the proposed pathway steps and the roles of the identified enzymes. This approach has been successfully used for other marine natural products, including the patellamides, where the entire biosynthetic pathway from Prochloron didemni was functionally expressed in E. coli. acs.orgnih.gov Heterologous expression can also facilitate the generation of structural variants through genetic manipulation of the BGC. researchgate.net

Proposed Biosynthetic Routes and Intermediate Analysis

Based on the structure of this compound and knowledge of similar peptide biosynthesis, a proposed biosynthetic route would likely involve the assembly of the constituent amino acids by an NRPS system, followed by cyclization and post-translational modifications. The constituent amino acids of this compound include phenylalanine, alanine, and residues that form thiazole and methyl oxazoline rings. acs.orgmdpi.com

A plausible pathway would involve the NRPS activating and linking the amino acids in a specific order. Cysteine residues would undergo cyclodehydration and potentially oxidation to form the thiazole rings, while a threonine residue would likely be cyclodehydrated to form the methyl oxazoline ring. acs.orgmdpi.comoup.com The final step would be the cyclization of the linear peptide precursor to form the cyclic hexapeptide structure of this compound. acs.org

Analysis of potential intermediates in the native producing organism or in heterologous expression systems can provide crucial evidence for the proposed biosynthetic steps. While specific intermediates for this compound biosynthesis are not detailed in the search results, studies on related peptides have involved the characterization of linear and partially modified peptide intermediates. nih.gov Identifying and characterizing such molecules would help to confirm the order of amino acid incorporation and the timing of post-translational modifications.

Investigation of Biological Activities and Mechanisms of Action

Research on Cellular Targets and Pathways

Research into the cellular targets and pathways of Didmolamide A is part of the broader effort to understand the mechanisms of action of non-ribosomal peptides (NRPs) from marine sources. Marine sponge and tunicate-derived NRPs have shown significant biological activities, including antimicrobial, anticancer, neurotoxic, and antiprotozoal effects, with associated cellular targets being reported for several of these compounds. frontiersin.orgdeakin.edu.au Understanding the complete biological target profile of marine metabolites, including potential secondary targets, is crucial for evaluating their therapeutic potential and addressing toxicity concerns. deakin.edu.au

While the specific cellular targets and pathways for this compound are not extensively detailed in the provided information, studies on related marine peptides offer insights into potential mechanisms. For instance, some heterocyclic thiazole-based peptides are known to act by various mechanisms, including inhibiting microtubule assembly/mitosis, arresting nuclear division, inducing tumor cell apoptosis, causing microtubule depolymerization, inhibiting the protein secretory pathway, inducing G1 cell cycle arrest, inhibiting the phosphorylation of ERK and Akt, and disrupting the cellular actin microfilament network. mdpi.com The cyclic nature of such peptides is often important for their bioactivity, influencing conformational freedom and receptor-binding affinities. mdpi.com

In Vitro Pharmacological Studies (Methodological Focus)

In vitro pharmacological studies are fundamental in the initial assessment of the biological potential of natural products like this compound. These studies typically involve testing compounds against various cell lines or microorganisms to determine their activity and potency. ilvo.be Methodologies for assessing biological activities in vitro include diffusion methods, dilution methods, and bioautographic methods. scielo.br Dilution methods, such as microdilution, are considered quantitative as they determine the minimal inhibitory concentration (MIC). scielo.br

This compound has been evaluated for several in vitro activities, including anticancer, antimicrobial, antiviral, and antimalarial properties. researchgate.netnih.govresearchgate.net

Anticancer Activity Research Methodologies

Research on the anticancer activity of compounds often involves testing their cytotoxicity against a panel of tumor cell lines. frontiersin.orgresearchgate.netnih.govmdpi.com Methodologies commonly employed include cell proliferation assays, such as the MTS assay. nih.gov Cytotoxicity is typically reported as IC50 values, representing the concentration of the compound that inhibits cell growth by 50%. frontiersin.orgnih.gov

This compound has shown mild cytotoxicity against tumor cell lines, including Lung (A549), Colon (HT29), and Skin (MEL28). frontiersin.orgresearchgate.netmdpi.commdpi.com Studies have reported IC50 values for this compound in the range of 10–20 μg/mL against these cell lines. frontiersin.org

Here is a summary of the reported in vitro anticancer activity of this compound:

| Cell Line | IC50 (μg/mL) |

| A549 | 10–20 |

| HT29 | 10–20 |

| MEL28 | 10–20 |

Other marine-derived peptides have also been tested for cytotoxicity against various cancer cell lines, providing a comparative context for the activity of this compound. For example, Haligramide A and B exhibited cytotoxicity against A-549, HCT-15, SF-539, and SNB-19 cell lines with varying IC50 values. frontiersin.org Milnamide D showed cytotoxicity against HCT-116, and inhibited tubulin polymerization. frontiersin.org

Antimicrobial Activity Research Methodologies (e.g., antibacterial, antifungal)

Assessing antimicrobial activity involves methods that determine the ability of a compound to inhibit the growth of microorganisms. Common in vitro methods include diffusion methods (e.g., disk diffusion, agar (B569324) well diffusion) and dilution methods (e.g., broth microdilution). scielo.brwoah.orgnih.govresearchgate.net These methods can be used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). scielo.brplos.org

While this compound has been evaluated for antimicrobial activity, the provided information indicates that related compounds from Didemnum molle, such as mollamides B and C, were examined for activity against various microorganisms, including MRSA, Mycobacterium intracellulaire, Candida albicans, C. glabrata, C. krusei, and Cryptococcus neoformans. acs.org However, mollamide B and keenamide showed no activity against these tested microorganisms. acs.org Compounds 1–4 and 6–10 from Didemnum species also showed no significant antibacterial activity. nih.gov

Antiviral Activity Research Methodologies (e.g., anti-HIV)

In vitro antiviral activity is typically assessed using cell-based assays that measure the inhibition of viral replication or the protection of host cells from viral-induced cytopathic effects. For anti-HIV activity, assays might involve measuring reverse transcriptase inhibition or using cytoprotective cell-based assays. nih.gov

This compound has been evaluated for anti-HIV activity. nih.gov However, compounds 1–4 and 6–10 from Didemnum species had no significant anti-HIV activities. nih.gov Mollamide B, another cyclic hexapeptide from Didemnum molle, exhibited notable anti-HIV activity against HIV-1 in human PBM cells with an EC50 value of 48.7 μM in vitro. nih.govresearchgate.netacs.org Other compounds from Didemnum species, such as didemnaketals A and B, have shown strong HIV-1 protease inhibitory effects. nih.gov

Antimalarial Activity Research Methodologies

Antimalarial activity is commonly assessed in vitro against Plasmodium falciparum strains, including drug-resistant ones, using assays such as the [³H]hypoxanthine uptake assay. journaljocamr.comnih.gov Cytotoxicity against mammalian cell lines is also evaluated to determine the selectivity index. journaljocamr.comjppres.com

This compound has been evaluated for antimalarial activity. researchgate.netnih.gov Mollamide B, a related compound, showed moderate antimalarial activity against P. falciparum (D6 clone and W2 clone) with IC50 values of 0.28 and 3.0 μM, respectively. nih.gov

Structure-Activity Relationship (SAR) Studies and Conformation-Activity Links

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a molecule influence its biological activity. drugdesign.orgcollaborativedrug.comwikipedia.org This involves analyzing the relationship between the chemical structure and the observed biological effects to identify key structural features responsible for the activity. drugdesign.orgwikipedia.org SAR analysis can guide the design and synthesis of new compounds with potentially improved activity or other desirable properties. drugdesign.orgcollaborativedrug.com For complex molecules like peptides, understanding the role of conformation is also crucial, as cyclization, for instance, can reduce conformational freedom and enhance receptor-binding affinities. mdpi.com

This compound is a cyclic hexapeptide containing l-alanylthiazole residues and an l-phenylalanine (B559525) moiety, and a 5-methyloxazoline heterocycle. mdpi.com Didmolamide B, a related compound, differs by having an l-threonine (B559522) moiety instead of the methyloxazoline ring present in this compound. mdpi.com Didmolamide C differs from A and B in the oxidation state of the heterocyclic rings, containing two thiazoline (B8809763) rings instead of thiazoles and a methyloxazole ring instead of a methyloxazoline ring of this compound. mdpi.com

The mild cytotoxicity of this compound against certain tumor cell lines suggests that its specific structural features contribute to this activity. frontiersin.orgresearchgate.netmdpi.commdpi.com Comparing the activities of this compound with those of its analogs, such as Didmolamide B and C, as well as other related marine peptides, can provide insights into the structural requirements for activity. The presence and oxidation state of the thiazole (B1198619)/thiazoline and oxazole (B20620)/oxazoline (B21484) rings, as well as the nature and configuration of the amino acid residues, are likely to play a role in the biological profile of these cyclic peptides. mdpi.com The cyclic nature of these peptides is generally considered important for their bioactivity and stability, influencing their conformation and interaction with biological targets. mdpi.com

Design and Synthesis of SAR Libraries

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's chemical structure influence its biological activity. While specific details on the design and synthesis of extensive SAR libraries specifically for this compound are not extensively detailed in the provided search results, the synthesis of Didmolamides A and B has been reported. acs.orgscribd.com The field of marine natural product research often involves the synthesis of analogs to explore SAR and potentially improve activity or properties. nih.gov The synthesis of related thiazole-based peptides from marine sources also contributes to the broader understanding of how structural features in this class of compounds relate to their biological effects. encyclopedia.pub

Computational Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational methods, such as molecular docking, are valuable tools in SAR elucidation by predicting how a molecule interacts with potential biological targets at the atomic level. researchgate.netspirochem.com While the provided search results mention molecular docking in the context of SAR studies for other compound classes like neuraminidase inhibitors and kinase inhibitors, and generally for finding potential anti-TB compounds or TMPRSS2 and spike protein inhibitors, specific published studies detailing molecular docking simulations specifically for this compound to explain its SAR were not prominently found. mdpi.comacs.orgresearchgate.netdntb.gov.uaresearchgate.netnih.gov However, molecular modeling coupled with NMR-derived restraints has been used to determine the relative configuration of related compounds like mollamide B, suggesting computational approaches are employed in studying the structures of these marine peptides. researchgate.netacs.org

Comparative Analysis of Biological Activities with Related Natural Products

This compound is a member of the didmolamide family and is related to other cyclic peptides isolated from marine organisms, particularly tunicates of the genus Didemnum. frontiersin.orgmdpi.comnih.gov Comparisons of biological activities are often made within this class of compounds. Didmolamides A and B have shown mild cytotoxicity against tumor cell lines such as A549 (lung), HT29 (colon), and MEL28 (skin), with IC₅₀ values in the range of 10–20 µg/mL. frontiersin.orgmdpi.comencyclopedia.pub

Other related natural products from marine sources also exhibit cytotoxic activities, though their potency and target cell lines can vary. For instance:

Bistratamides E-J, isolated from Lissoclinum bistratum, showed weak to moderate activity against the human colon tumor (HCT-116) cell line. frontiersin.orgcore.ac.uk

Milnamide C, from Auletta sp., demonstrated significant activity against MDA-MB-435 breast cancer cells. frontiersin.orgnih.gov Milnamides A and D also showed activity against colorectal cancer cell lines and inhibited tubulin polymerization. nih.gov

Scleritodermin A, from Scleritodermin nodosum, inhibited tubulin polymerization and displayed significant cytotoxicity against various human tumor cell lines. frontiersin.org

Diazonamides C–E, from Diazona sp., exhibited moderate cytotoxicity against A549, HT29, and MDA-MB-231 cell lines. frontiersin.org

Mollamide F, from Didemnum molle, showed moderate anti-HIV and anti-malarial activity, in addition to cytotoxicity against cancer cell lines. researchgate.netnih.gov

This comparative analysis highlights that while this compound possesses cytotoxic activity, other related marine peptides may exhibit different potencies or target specific cell lines or biological pathways more effectively.

Here is a table summarizing some comparative cytotoxicity data:

| Compound | Source | Cell Lines Tested | IC₅₀ (µg/mL) | Reference |

| This compound | Didemnum molle | A549, HT29, MEL28 | 10–20 | frontiersin.orgmdpi.comencyclopedia.pub |

| Didmolamide B | Didemnum molle | A549, HT29, MEL28 | 10–20 | frontiersin.orgmdpi.comencyclopedia.pub |

| Bistratamides E-J | L. bistratum | HCT-116 | 1–28 | frontiersin.orgcore.ac.uk |

| Milnamide C | Auletta sp. | MDA-MB-435 | 3.2 x 10⁻¹ | frontiersin.orgnih.gov |

| Diazonamides C-E | Diazona sp. | A549, HT29, MDA-MB-231 | 1.8–9.0 | frontiersin.org |

Note: IC₅₀ values can vary depending on the specific assay conditions and cell line used.

Mechanisms of Action Research at the Molecular Level

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for evaluating its therapeutic potential. Research in this area focuses on identifying specific proteins or cellular processes that the compound interacts with or modulates.

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism of action for many therapeutic compounds, where the molecule interferes with the activity of a specific enzyme. libretexts.orgpioneerpublisher.combgc.ac.inresearchgate.net While the search results discuss enzyme inhibition in general terms and for other natural products or synthetic compounds targeting various enzymes like neuraminidase, kinases, or enzymes involved in bacterial synthesis, specific studies detailing the inhibition of particular enzymes by this compound were not found. mdpi.comnih.govlibretexts.orgpioneerpublisher.combgc.ac.inresearchgate.netbioivt.com The provided information primarily highlights its cytotoxic activity and effects on cellular processes.

Advanced Research Methodologies and Future Directions

Chemoinformatic and Bioinformatic Approaches in Didmolamide A Research

Chemoinformatics and bioinformatics are interdisciplinary fields that utilize computational and information science techniques to analyze and interpret chemical and biological data. nih.govnumberanalytics.com In the context of this compound, these approaches can be applied to several areas. Chemoinformatics tools can be used for managing and analyzing structural data, predicting physicochemical properties, and assessing molecular similarity to known compounds. numberanalytics.comdokumen.pub This is particularly relevant for natural products with unique structures like this compound, which contains thiazole (B1198619) moieties. mdpi.commdpi-res.com Techniques such as molecular fingerprinting and Tanimoto similarity can help categorize this compound within chemical space and identify structurally related compounds that might share similar bioactivities. numberanalytics.com

Bioinformatics approaches can complement chemoinformatics by providing insights into the potential biological targets and pathways modulated by this compound. While direct bioinformatics studies on this compound are not explicitly detailed in the search results, general applications in natural product research include analyzing genomic or proteomic data from the source organism (Didemnum molle) or organisms affected by this compound to understand its biosynthesis or mechanism of action. mdpi.comnih.gov The symbiotic relationship between marine organisms like ascidians and microorganisms, which are often the true producers of these secondary metabolites, highlights the potential for bioinformatic analysis of microbial genomes to identify biosynthetic gene clusters responsible for this compound production. mdpi.com

The integration of chemoinformatics and bioinformatics, often referred to as chemogenomics or chemobioinformatics, is a powerful strategy in drug discovery. nih.govdokumen.pub This combined approach can involve using the chemical structure of this compound to search for potential protein targets (reverse screening) or using biological pathway information to identify structurally related compounds with desired activities. nih.gov

Computational Modeling for Structure-Function Predictions

Computational modeling techniques are essential for understanding the three-dimensional structure of this compound and predicting how it interacts with biological targets. Molecular modeling, including techniques like molecular dynamics simulations, can provide insights into the conformational flexibility of this cyclic peptide. acs.orgacs.org This is particularly important for macrocyclic peptides, where conformational dynamics can significantly influence binding affinity and specificity. mdpi.com

Structure-activity relationship (SAR) studies, often guided by computational modeling, aim to correlate specific structural features of this compound with its observed biological activities. mdpi.com By computationally modifying the structure of this compound and predicting the effect on binding to potential targets, researchers can design analogs with improved potency or selectivity. Docking studies can predict the binding orientation and affinity of this compound to target proteins, providing a molecular basis for its activity. mdpi.comdokumen.pub While specific computational modeling studies on this compound are not extensively detailed, the application of these methods to similar marine peptides, such as mollamide B, has been reported for determining relative and absolute configurations of complex structural features like thiazoline (B8809763) moieties. acs.org This suggests that similar computational approaches would be valuable for a comprehensive understanding of this compound's structure-function relationships.

Innovative Screening Platforms for Bioactivity Profiling

Innovative screening platforms are crucial for identifying and profiling the biological activities of natural products like this compound. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds against a variety of biological targets or phenotypic assays. mdpi.com this compound has been reported to exhibit mild cytotoxicity against certain tumor cell lines, including A549, HT29, and MEL28. frontiersin.orgmdpi.commdpi.com

While the initial discovery and bioactivity assessment of this compound likely involved traditional bioassay-guided fractionation nih.gov, future research can utilize more advanced screening platforms. These might include cell-based assays for specific cellular pathways, target-based screening against relevant protein families, or phenotypic screening to identify novel biological effects. nd.edu The use of diverse screening platforms can help to fully characterize the bioactivity profile of this compound and uncover potential therapeutic applications beyond its initially reported mild cytotoxicity. frontiersin.org The development of optimized small-molecule libraries and screening approaches, often aided by cheminformatics tools, is a key aspect of modern drug discovery that can be applied to natural product research. nih.gov

Prospects for Medicinal Chemistry and Chemical Biology Applications

This compound, as a marine-derived cyclic peptide with reported bioactivity, holds potential for applications in medicinal chemistry and chemical biology. nih.govuu.nl Medicinal chemistry efforts could focus on the synthesis of this compound analogs with improved potency, selectivity, and pharmacokinetic properties. nd.edu The unique structural features of this compound, including its peptide backbone and thiazole rings, provide opportunities for chemical modifications to explore SAR and optimize its drug-like characteristics. mdpi.com

Chemical biology applications could involve using this compound as a probe to investigate specific biological processes or targets. nd.edunih.gov By understanding the molecular mechanism underlying its mild cytotoxicity, this compound or its derivatives could be used to study pathways involved in cancer cell growth or survival. frontiersin.orgmdpi.commdpi.com The synthesis of modified versions of this compound, such as those with appended tags or labels, could facilitate studies on its cellular uptake, distribution, and target engagement. uu.nl The broader field of chemical biology seeks to integrate chemical approaches to understand and manipulate biological systems, and natural products like this compound are valuable tools in this endeavor. nd.eduuu.nl

Unexplored Research Avenues and Methodological Advancements

Several unexplored research avenues and methodological advancements could further our understanding of this compound. Investigating the precise biosynthetic pathway of this compound in Didemnum molle or its associated microorganisms using advanced genomic and proteomic techniques could reveal novel enzymes and biosynthetic logic. mdpi.com This could potentially lead to the engineered production of this compound or its analogs.

Further exploration of this compound's potential interactions with a wider range of biological targets using unbiased screening methods, such as activity-based protein profiling or thermal proteome profiling, could uncover new therapeutic possibilities. mdpi.com Advanced spectroscopic techniques, such as high-resolution NMR and mass spectrometry, coupled with computational methods, can provide more detailed insights into the solution conformation and dynamics of this compound and its interactions with membranes or proteins. acs.org

Methodological advancements in synthetic chemistry, particularly in the synthesis of complex cyclic peptides containing modified amino acids, could enable the efficient generation of diverse this compound analog libraries for comprehensive SAR studies. mdpi.com Finally, exploring the ecological role of this compound in its natural environment could provide clues about its biological function and potential applications.

Q & A

What experimental strategies are recommended for elucidating the structural complexity of Didmolamide A?

Answer: this compound's multi-ring structure requires a combination of spectroscopic and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques (e.g., COSY, HSQC, HMBC), is critical for resolving connectivity and stereochemistry. Mass spectrometry (HR-ESI-MS) aids in determining molecular formula and fragmentation patterns. X-ray crystallography can confirm absolute configuration if suitable crystals are obtained. Comparative analysis with structurally related compounds (e.g., Didmolamide B) helps identify key functional group differences .

How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer: Discrepancies often arise from variations in assay conditions, sample purity, or biological models. To address this:

- Standardize protocols : Use validated cell lines/pathogens and report purity levels (e.g., HPLC ≥95%).

- Control for environmental factors : Compare data from organisms collected in different regions to assess ecological influences on bioactivity.

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate results from independent studies, highlighting confounding variables like solvent effects or concentration ranges .

What advanced methodologies are suitable for studying this compound's biosynthesis in marine tunicates?

Answer: Isotopic labeling (e.g., -acetate feeding) combined with genomic analysis (metagenomic sequencing of host-symbiont systems) can trace biosynthetic pathways. CRISPR-Cas9 gene editing in symbiotic bacteria may identify key enzymes. Metabolomic profiling (LC-MS/MS) of tunicate extracts under stress conditions (e.g., predation) can elucidate ecological triggers for this compound production .

How should researchers design experiments to assess the pharmacological potential of this compound while minimizing off-target effects?

Answer:

- Target validation : Use siRNA knockdown or CRISPR to confirm target specificity in disease models (e.g., cancer cell lines).

- Dose-response studies : Establish EC/IC values across multiple concentrations.

- Counter-screening : Test against unrelated targets (e.g., GPCRs, kinases) to rule out nonspecific interactions.

- In silico modeling : Molecular docking (AutoDock, Schrödinger) predicts binding affinities and guides structural optimization .

What criteria define a rigorous research question for studying this compound's mechanism of action?

Answer: Apply the FINER framework :

- Feasible : Ensure access to sufficient compound quantities (e.g., synthetic or purified extracts).

- Novel : Address gaps (e.g., unexplored signaling pathways in existing cytotoxicity studies).

- Ethical : Use in vivo models compliant with institutional guidelines (e.g., IACUC-approved protocols).

- Relevant : Align with broader goals (e.g., antimicrobial resistance or cancer drug discovery) .

How can researchers ensure reproducibility in synthesizing this compound analogs?

Answer:

- Detailed synthetic protocols : Report reaction conditions (temperature, solvent purity, catalyst ratios).

- Analytical validation : Provide / NMR spectra and chiral HPLC traces for stereochemical confirmation.

- Open data sharing : Deposit synthetic procedures in repositories like Zenodo or protocols.io . Cross-validate results with independent labs .

What strategies are effective for integrating this compound into multidisciplinary studies (e.g., ecology and medicinal chemistry)?

Answer:

- Ecological sampling : Correlate tunicate population density with this compound yield across seasons.

- Collaborative workflows : Combine field biologists (collection), synthetic chemists (analog design), and pharmacologists (mechanistic assays).

- Data interoperability : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for shared datasets .

How should conflicting data on this compound’s stability under physiological conditions be addressed?

Answer: Conduct stability assays simulating physiological environments:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.